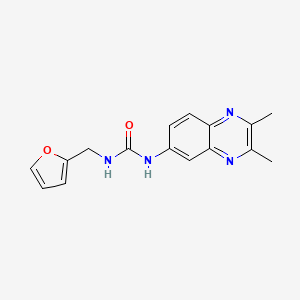

![molecular formula C19H19ClN2O3 B4007962 3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4007962.png)

3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide often involves complex chemical reactions, including condensation and carbonylation processes. For instance, cobalt-catalyzed carbonylative synthesis has been employed to produce phthalimide derivatives from related compounds, showcasing the innovative approaches to synthesizing benzamide derivatives (Fu, Ying, & Xiao‐Feng Wu, 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, is characterized by specific intermolecular interactions. These include hydrogen bonding which plays a crucial role in stabilizing the structure. Studies have shown that the phenyl and chlorophenyl rings tend to be planar, contributing to the compound's stability through hydrogen bonding (Palmer, Richards, & Lisgarten, 1995).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including amidation processes. For example, copper(ii)-mediated carbon degradation-based amidation has been explored for the synthesis of secondary benzamides, showcasing the compound's reactivity and potential for forming new chemical bonds (Deng, Huang, & Liu, 2018).

Scientific Research Applications

Molecular Structure and Hydrogen Bonding Mechanisms

The molecular structure of benzamide derivatives, such as 2-Benzamido-3-(p-chlorophenyl)propenoic Acid, showcases planar phenyl and chlorophenyl rings stabilized by intermolecular hydrogen bonds. These interactions involve OH groups of carboxylic acid moieties and Cl atoms of chlorophenyl groups, highlighting the compound's structural characteristics and potential for further chemical modification and application in materials science (Palmer, Richards, & Lisgarten, 1995).

Synthesis and Biological Activity

Benzamide derivatives such as SIR-8514 and SIR-6874 have been identified as potent inhibitors of mosquito development, showcasing potential applications in controlling larval populations and studying insect physiology and control methods. These compounds demonstrate the versatility of benzamide derivatives in developing environmentally friendly pest control agents (Schaefer, Miura, Wilder, & Mulligan, 1978).

Advances in Polymer Science

New aromatic polymers containing benzamide derivatives have been synthesized, displaying unique properties such as solubility in nonpolar solvents and thermal stability. These findings open avenues for the use of benzamide derivatives in creating new materials with specific thermal and solubility properties, relevant for applications in coatings, adhesives, and high-performance polymers (Lin, Yuki, Kunisada, & Kondo, 1990).

Antiplasmodial Activities

Research into N-acylated furazan-3-amines, which share functional similarities with benzamide derivatives, has revealed significant activities against strains of Plasmodium falciparum. This demonstrates the potential of benzamide derivatives in medicinal chemistry, particularly in developing treatments for malaria and exploring new antimalarial agents (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).

Electrochemical Studies

The electrochemical oxidation study of indapamide, a benzamide derivative, in aqueous alcoholic media highlights the compound's electrochemical properties and potential applications in analytical chemistry, particularly in developing sensitive and selective methods for pharmaceutical analysis (Legorburu, Alonso, & Jiménez, 1996).

properties

IUPAC Name |

3-[(3-chlorobenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3/c20-15-6-1-4-13(10-15)19(24)22-16-7-2-5-14(11-16)18(23)21-12-17-8-3-9-25-17/h1-2,4-7,10-11,17H,3,8-9,12H2,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSNRJIQJPATNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(4-chlorophenyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007881.png)

![ethyl 1-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4007893.png)

![N,N'-diphenyldibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B4007912.png)

![N-(3-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007923.png)

![3-(2-thienyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4007934.png)

![5-{[(4-methoxyphenyl)amino]methylene}-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007946.png)

![N-(4-chlorophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007957.png)

![N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4007974.png)

![3-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoyl]amino}benzoic acid](/img/structure/B4007980.png)

![methyl 2-{[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]amino}benzoate](/img/structure/B4007981.png)

![1,1'-(dibenzo[b,d]furan-2,8-diyldisulfonyl)dipiperidine](/img/structure/B4007985.png)